molecular formula C13H14N2OS B1487630 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine CAS No. 1211579-08-6

2-(4-Phenyl-1,3-thiazol-2-yl)morpholine

Cat. No. B1487630
CAS RN: 1211579-08-6
M. Wt: 246.33 g/mol
InChI Key: YZFGSIUOHSCTRK-UHFFFAOYSA-N
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Description

2-(4-Phenyl-1,3-thiazol-2-yl)morpholine is a chemical compound with the molecular formula C13H14N2OS and a molecular weight of 246.33 . It contains a five-membered ring structure with three carbon atoms, one sulfur atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-[4-(thiazol-2-yl)phenyl]propionic acids were prepared by the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters . Another study reported the synthesis of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide derivatives in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . The InChI key for this compound is YZFGSIUOHSCTRK-UHFFFAOYSA-N .

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Domino-Reaction for Synthesis

A study by Fathalla, Pazdera, and Marek (2002) introduced a new domino-reaction for synthesizing N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines and 4-[4-aryl-5-(2-phenylquinazolin-4-yl)-1,3-thiazol-2-yl]morpholine derivatives. These compounds were identified through spectroscopic methods and X-ray analysis, showcasing the versatility of morpholine derivatives in facilitating complex chemical transformations (Fathalla, Pazdera, & Marek, 2002).

Inhibitors of Phosphoinositide 3-Kinase

Alexander et al. (2008) identified 4-(1,3-Thiazol-2-yl)morpholine derivatives as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K). These compounds showed promise in xenograft models of tumor growth, highlighting their potential in cancer therapy (Alexander et al., 2008).

QSAR-Analysis for Antioxidant Properties

Drapak et al. (2019) conducted a quantitative structure-activity relationship (QSAR) analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives to evaluate their potential as antioxidants. This study emphasized the theoretical foundation for designing new potential antioxidants based on morpholine derivatives (Drapak et al., 2019).

Antimicrobial and Hemolytic Activity

Gul et al. (2017) synthesized a new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluated their antimicrobial and hemolytic activities. These compounds demonstrated significant activity against selected microbial species, suggesting their potential use in antimicrobial applications (Gul et al., 2017).

Antimicrobial Activity Among Morpholine-Containing Derivatives

Yeromina et al. (2019) explored the antimicrobial activity of morpholine-containing 2-R-phenyliminothiazole derivatives, finding that these compounds exhibited a broad spectrum of antibacterial and antifungal effects. This research underscores the potential of morpholine derivatives in developing new antimicrobial agents (Yeromina et al., 2019).

Future Directions

The future directions for research on 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine could involve further exploration of its biological activities and potential applications in medicine. Given the diverse biological activities of thiazole derivatives, this compound could be a promising candidate for drug development .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(4-Phenyl-1,3-thiazol-2-yl)morpholine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antioxidant, antimicrobial, and anti-inflammatory properties . It interacts with enzymes such as cyclooxygenase (COX) and phosphoinositide 3-kinase (PI3K), inhibiting their activity and thereby modulating inflammatory responses and cell proliferation . The interaction with these enzymes is primarily through binding to their active sites, leading to enzyme inhibition.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the PI3K pathway, which is crucial for cell growth and survival . Additionally, this compound affects gene expression by altering the transcriptional activity of genes involved in inflammation and oxidative stress responses . These changes in gene expression can lead to reduced cell proliferation and increased apoptosis in certain cell types.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as COX and PI3K, leading to their inhibition . This inhibition results in decreased production of pro-inflammatory mediators and reduced cell proliferation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to stress and inflammation .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under normal laboratory conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in certain cell types . These effects are consistent with its role as an enzyme inhibitor and modulator of gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits beneficial effects such as reduced inflammation and oxidative stress . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . The threshold for these adverse effects varies depending on the animal model and the duration of exposure. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and activity. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function. For example, the compound’s ability to inhibit enzymes such as PI3K is dependent on its concentration within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the nucleus can enhance its ability to modulate gene expression by interacting with transcription factors and other nuclear proteins . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.

properties

IUPAC Name

2-(4-phenyl-1,3-thiazol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-2-4-10(5-3-1)11-9-17-13(15-11)12-8-14-6-7-16-12/h1-5,9,12,14H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFGSIUOHSCTRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=NC(=CS2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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